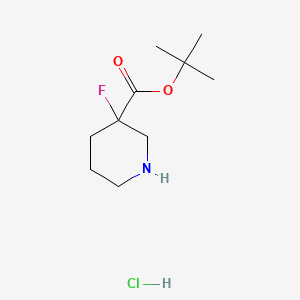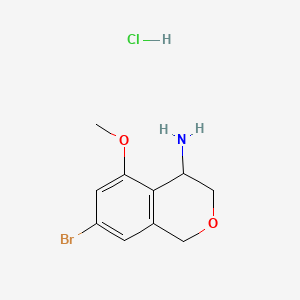![molecular formula C25H25N7O2 B13549341 [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate](/img/structure/B13549341.png)
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both acridine and azide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate typically involves multiple steps, starting with the preparation of the acridine derivative The acridine core is often synthesized through a series of condensation reactions involving aromatic amines and aldehydes The dimethylamino groups are introduced via alkylation reactions using dimethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the azide group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst (click chemistry).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for azidation, copper sulfate and sodium ascorbate for click chemistry.
Major Products
Oxidation: N-oxides of the acridine derivative.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
科学的研究の応用
Chemistry
In chemistry, [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the acridine moiety, which exhibits strong fluorescence. It can be used in imaging techniques to study cellular processes and structures.
Medicine
In medicine, the compound’s azide group makes it a candidate for drug development, particularly in the field of targeted cancer therapies. The azide group can be used for bioorthogonal reactions, allowing for the selective targeting of cancer cells.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of [3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in living systems. These interactions can activate various signaling pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
Acridine Orange: A fluorescent dye used in cell biology for staining nucleic acids.
Azidothymidine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
9-Aminoacridine: An antiseptic and a precursor for the synthesis of other acridine derivatives.
Uniqueness
[3,6-Bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate is unique due to the combination of acridine and azide functional groups in a single molecule. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
特性
分子式 |
C25H25N7O2 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
[[3,6-bis(dimethylamino)acridin-9-yl]amino] 2-(4-azidophenyl)acetate |
InChI |
InChI=1S/C25H25N7O2/c1-31(2)18-9-11-20-22(14-18)27-23-15-19(32(3)4)10-12-21(23)25(20)29-34-24(33)13-16-5-7-17(8-6-16)28-30-26/h5-12,14-15H,13H2,1-4H3,(H,27,29) |
InChIキー |
RYTKGJKRUNHUCF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)N(C)C)NOC(=O)CC4=CC=C(C=C4)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4,5,5-Tetramethyl-2-[2-(3-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13549344.png)
![rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13549349.png)
